Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate
Overview
Description
Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate is a complex organic compound known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a piperidine ring, an isoxazole ring, and a tert-butoxycarbonyl (Boc) protecting group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. The Boc-protected piperidine is then reacted with an appropriate isoxazole derivative under controlled conditions to form the desired compound. The reaction conditions often require the use of a strong base, such as triethylamine, and a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves the use of reactors capable of maintaining precise temperature and pressure conditions to ensure the reaction proceeds efficiently. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound is extensively used in scientific research due to its unique properties and versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications in drug development are particularly notable, as it can be used to create compounds with potential therapeutic effects.
Mechanism of Action
The mechanism by which Ethyl 5-(4-tert-butoxycarbonylaminopiperidin-1-ylmethyl)isoxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the Boc group allows for selective reactions, while the isoxazole ring can participate in various biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Boc-protected piperidine derivatives
Various isoxazole derivatives
Other carboxylate esters
Properties
IUPAC Name |
ethyl 5-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-5-23-15(21)14-10-13(25-19-14)11-20-8-6-12(7-9-20)18-16(22)24-17(2,3)4/h10,12H,5-9,11H2,1-4H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMOPCAPINIZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CN2CCC(CC2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101118566 | |
Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-21-5 | |
Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-[[4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-piperidinyl]methyl]-3-isoxazolecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101118566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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